REACTION_CXSMILES
|
Cl.[P:2]([OH:5])([OH:4])[OH:3].[C:6]([CH2:9][CH2:10][NH:11][CH2:12][C:13]([OH:15])=[O:14])([OH:8])=[O:7].[CH2:16]=O>O>[C:6]([CH2:9][CH2:10][N:11]([CH2:16][P:2]([OH:5])([OH:4])=[O:3])[CH2:12][C:13]([OH:15])=[O:14])([OH:8])=[O:7]
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCNCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three neck round bottom flask equipped with an addition funnel, a reflux condenser, and a stir bar
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure until only a few mL
|
Type
|
CUSTOM
|
Details
|
to sit at 5° C. during which time
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
This solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on Dowex 50X8-400 ion exchange resin
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCN(CC(=O)O)CP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |